molecular formula C18H15NO2 B12694456 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione CAS No. 126070-18-6

2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione

Cat. No.: B12694456
CAS No.: 126070-18-6
M. Wt: 277.3 g/mol
InChI Key: BAUSPLLNLSKONS-RMKNXTFCSA-N
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Description

2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione is an organic compound that belongs to the class of isoquinolinediones This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to an isoquinolinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and cinnamaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the isoquinoline derivative and cinnamaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.

    Cyclization: The resulting intermediate undergoes cyclization to form the isoquinolinedione core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoquinolinedione to isoquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Isoquinoline derivatives.

    Substitution: Various substituted isoquinolinediones.

Scientific Research Applications

2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Phenyl-2-propenyl)-1,3(2H,4H)-isoquinolinedione: Unique due to its specific structural features and biological activities.

    Isoquinoline Derivatives: Share the isoquinoline core but differ in substituents and biological properties.

    Quinones: Structurally related but differ in oxidation state and reactivity.

Uniqueness

This compound stands out due to its unique combination of a phenyl-propenyl chain and isoquinolinedione core, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

126070-18-6

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C18H15NO2/c20-17-13-15-10-4-5-11-16(15)18(21)19(17)12-6-9-14-7-2-1-3-8-14/h1-11H,12-13H2/b9-6+

InChI Key

BAUSPLLNLSKONS-RMKNXTFCSA-N

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CC=CC3=CC=CC=C3

Origin of Product

United States

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